molecular formula C22H21N5O2S B2695584 N1-(p-tolyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894030-50-3

N1-(p-tolyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Cat. No.: B2695584
CAS No.: 894030-50-3
M. Wt: 419.5
InChI Key: OVEQCTVOSFXUBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(p-tolyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a synthetic heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core, which is of significant interest in medicinal chemistry and pharmacological research. This molecule is functionalized with p-tolyl substituents and linked via an oxalamide bridge, a structure known to contribute to hydrogen bonding with biological targets . The hydrogen bond accepting and donating capabilities of the triazolothiadiazine-like core are believed to facilitate specific interactions with various enzyme targets, potentially modulating their activity . Preliminary biological studies on structurally similar compounds have demonstrated promising antimicrobial activity . Research indicates that such analogs can inhibit bacterial growth by targeting essential enzymes like enoyl-acyl carrier protein reductase (FabI), a key component in bacterial fatty acid biosynthesis . Furthermore, this class of compounds has shown notable anticancer properties in vitro. Evaluations against human cancer cell lines, including breast cancer (MCF-7), have revealed cytotoxic effects with encouraging selectivity, inducing cell death via apoptosis while exhibiting low toxicity to normal human embryonic kidney (HEK293) cells . The structure-activity relationship (SAR) suggests that the p-tolyl groups and the oxalamide linker are critical for optimizing binding affinity and potency against these targets . This compound is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N'-(4-methylphenyl)-N-[2-[2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2S/c1-14-3-7-16(8-4-14)19-25-22-27(26-19)18(13-30-22)11-12-23-20(28)21(29)24-17-9-5-15(2)6-10-17/h3-10,13H,11-12H2,1-2H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVEQCTVOSFXUBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(p-tolyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide typically involves multiple steps, starting from readily available precursors. The final step involves the coupling of the thiazolo[3,2-b][1,2,4]triazole intermediate with oxalyl chloride and p-toluidine under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques and continuous flow reactors to streamline the process. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N1-(p-tolyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

N1-(p-tolyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(p-tolyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The thiazole and triazole rings can interact with enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the desired biological effect .

Comparison with Similar Compounds

Structural and Functional Insights

Core Heterocycle Variations :

  • The thiazolo[3,2-b][1,2,4]triazole core in the target compound confers greater metabolic stability (t½ >60 min) compared to the benzimidazo[1,2-b][1,2,4]triazole core (t½ 20 min) in ’s bromophenyl analog . This is attributed to reduced susceptibility to cytochrome P450 oxidation.
  • Replacement of the thiazolo-triazole with a thiophen (as in ’s compound) diminishes receptor affinity due to reduced planarity and weaker π-π stacking with TAS1R1/TAS1R3 .

Substituent Effects: The p-tolyl groups in the target compound enhance hydrophobicity and receptor binding compared to the 3-methoxyphenyl analog (EC50 0.8 µM vs. 2.5 µM) . Methoxy groups introduce polarity, which may disrupt hydrophobic pockets in the receptor. S336, a dimethoxybenzyl/pyridin-2-yl oxalamide, shows moderate potency (EC50 1.2 µM) but lower metabolic stability (t½ 45 min) due to its flexible, non-rigid structure .

Key Research Findings

  • Receptor Selectivity : The thiazolo-triazole core in the target compound improves selectivity for TAS1R1/TAS1R3 over bitter taste receptors (e.g., TAS2Rs) compared to S336, which exhibits off-target activation .
  • Synthetic Accessibility : The target compound’s synthesis likely follows a Pd-catalyzed cross-coupling route similar to ’s protocol, but with optimized yields due to steric protection from p-tolyl groups .

Biological Activity

N1-(p-tolyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a thiazolo[3,2-b][1,2,4]triazole core, contribute to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C22H21N5O2S, with a molecular weight of approximately 419.5 g/mol. The compound is characterized by the presence of thiazole and triazole rings known for their biological activity.

PropertyValue
Molecular FormulaC22H21N5O2S
Molecular Weight419.5 g/mol
StructureThiazolo[3,2-b][1,2,4]triazole core

Anticancer Properties

Research has indicated that compounds containing thiazolo[3,2-b][1,2,4]triazole moieties exhibit substantial anticancer activity. A study evaluated various derivatives against nearly 60 human cancer cell lines and found that compounds similar to this compound showed significant efficacy against renal cancer, leukemia, colon cancer, breast cancer, and melanoma cell lines. Specifically, 5-ylidene-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ones demonstrated more potent anticancer effects compared to their respective amides .

The mechanisms through which this compound exerts its biological effects involve interactions with various biological targets. These interactions can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The specific pathways affected include:

  • Cell Cycle Arrest : Compounds in this class may induce cell cycle arrest at specific checkpoints.
  • Apoptosis Induction : Activation of apoptotic pathways has been observed in treated cancer cells.
  • Inhibition of Tumor Growth : In vivo studies suggest that these compounds can inhibit tumor growth significantly.

Study on Antiproliferative Activity

In a study published in PubMed, researchers synthesized various thiazolo[3,2-b][1,2,4]triazole derivatives and assessed their antiproliferative activity against multiple cancer cell lines. The results indicated that the synthesized compounds exhibited varying degrees of activity with some showing high potency against specific cancer types .

Lipophilicity and Drug-Likeness

Another study focused on the lipophilicity of thiazolo derivatives as a crucial parameter for bioactivity. The research utilized reversed-phase thin-layer chromatography to assess the lipophilicity of several compounds derived from thiazolo[3,2-b][1,2,4]triazoles. The findings suggested that these compounds have good gastrointestinal absorption potential and a favorable toxicity profile . This information is vital for optimizing drug candidates based on their pharmacokinetic properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.